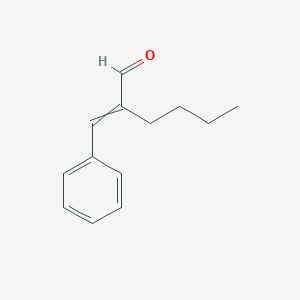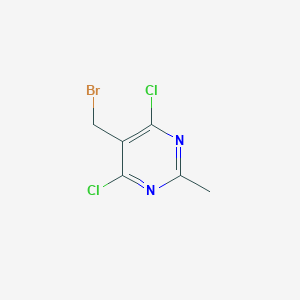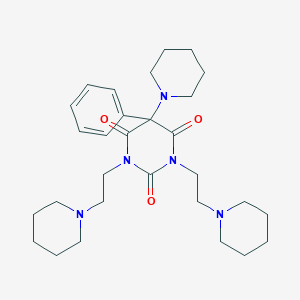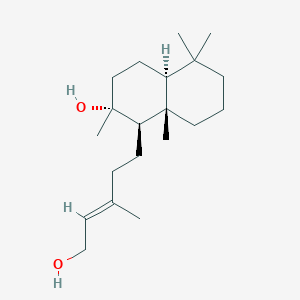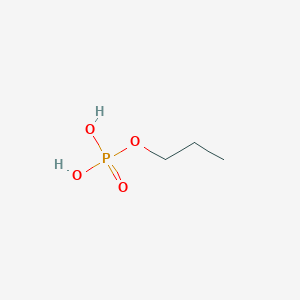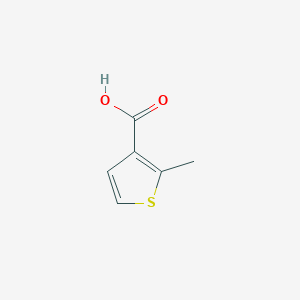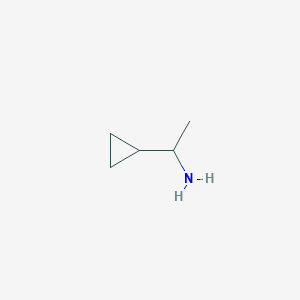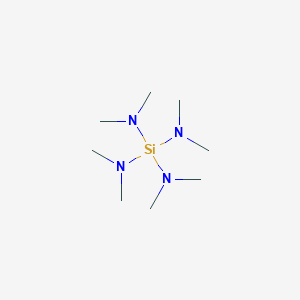
Tetrakis(dimethylamino)silane
Descripción general
Descripción
Tetrakis(dimethylamino)silane is a silicon-based compound that is utilized in various chemical reactions and processes. It is known for its role in the synthesis of other compounds and has been studied in different contexts, including its use as a dehydrating reagent and as part of a catalytic system for polymerization.
Synthesis Analysis
The synthesis of related silicon compounds has been demonstrated through the reaction of silicon tetrachloride with lithium N,N-dialkylhydroxylamide to produce compounds such as Tetrakis(N,N-dimethylhydroxylamido)silane . This method showcases the reactivity of silicon tetrachloride with different nucleophiles to form silicon-based compounds with various substituents.
Molecular Structure Analysis
The molecular structure of Tetrakis(N,N-dimethylhydroxylamido)silane has been characterized by a range of spectroscopic techniques, including IR, NMR, and mass spectrometry. A crystal structure determination revealed a (4 + 4)-coordinate molecule with notable Si···N contacts and SiON angles, indicating the presence of β-donor interactions . These structural features are crucial in understanding the reactivity and coordination chemistry of silicon compounds.
Chemical Reactions Analysis
Tetrakis(dimethylamino)silane has been used as a dehydrating reagent in the synthesis of carboxamides and thioesters. The compound forms 1-acyl-2-methylimidazole intermediates with carboxylic acids, which then react with nucleophiles such as amines or thiols to yield the desired products . Additionally, a complex formed between ethylaluminum dichloride and tetrakis(dimethylamino)silane has been isolated and identified as an active component in the polymerization of propylene when combined with titanium(III) chloride .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of Tetrakis(dimethylamino)silane, the studies of related compounds and their reactivity provide indirect insights. The molecular structure analysis indicates strong coordination capabilities, which can influence the compound's physical state, solubility, and stability . The reactivity with carboxylic acids and the formation of complexes with other reagents suggest that Tetrakis(dimethylamino)silane is a versatile compound in synthetic chemistry .
Aplicaciones Científicas De Investigación
Synthesis of Carboxamides and Thioesters
Tetrakis(dimethylamino)silane (TDAS) has been utilized effectively in the synthesis of carboxamides and thioesters. A study by Mukaiyama, Tozawa, and Yamane (2006) demonstrated the use of TDAS in reacting with carboxylic acids at room temperature to form 1-acyl-2-methylimidazole intermediates, which then smoothly underwent condensation with nucleophiles like amines or thiols to produce carboxamides or thioesters in good to excellent yields (Mukaiyama, Tozawa, & Yamane, 2006).
Chemical Vapor Deposition (CVD)
TDAS has been identified as a crucial precursor for the metal-organic chemical vapor deposition (MOCVD) of TiN and TiSiN thin films, which are used as hard coatings. Norton and Amato-Wierda (2001) focused on the kinetics and mechanism of TDAS and silane decomposition in the context of CVD, contributing to a better understanding of these processes and potential improvements in material properties (Norton & Amato-Wierda, 2001).
Photopolymerization in Free Radical Processes
TDAS has been used as a coinitiator in Type II photoinitiating systems and as an additive in Type I photoinitiators for free radical photopolymerization under air. The study by El-Roz et al. (2010) shows its application in increasing polymerization rates and final conversions in conditions where a strong oxygen effect is expected (El-Roz et al., 2010).
Formation of Silicon Nitride-Based Deposits
A 2022 study by Shih et al. explored the use of TDAS in producing silicon nitride-based deposits and its potential as a precursor for Focused Electron Beam Induced Deposition (FEBID). They developed a post-treatment protocol using water vapor during electron exposure to remove unwanted carbon content from FEBID deposits created from TDAS (Shih et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-N-[tris(dimethylamino)silyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCVMVQLICADPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061829 | |
| Record name | Octamethylsilanetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(dimethylamino)silane | |
CAS RN |
1624-01-7 | |
| Record name | Tetrakis(dimethylamino)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octamethylsilanetetramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(dimethylamino)silane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octamethylsilanetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octamethylsilanetetramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAKIS(DIMETHYLAMINO)SILICON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M2JZW10EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



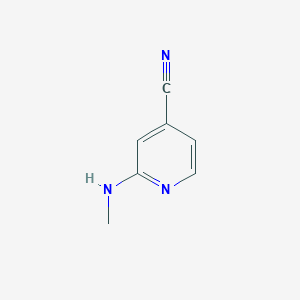
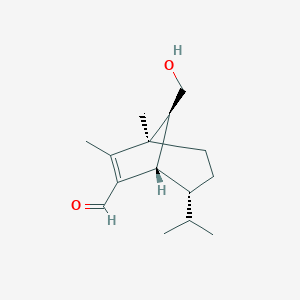
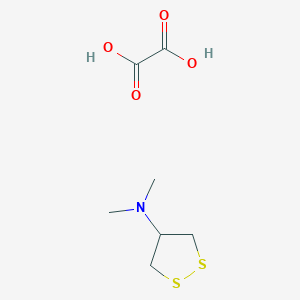
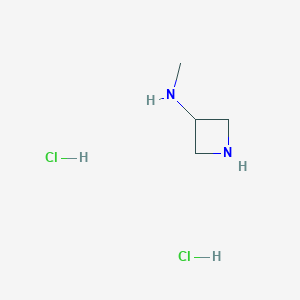

![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
